
Man-8 N-Glycan
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Overview
Description
Man-8 N-Glycan (Man₈GlcNAc₂) is a high-mannose-type N-glycan composed of eight mannose residues linked to a chitobiose core (GlcNAc₂). It is an intermediate in the N-glycan biosynthetic pathway, formed during the trimming of the precursor oligosaccharide (Glc₃Man₉GlcNAc₂) in the endoplasmic reticulum (ER) and Golgi apparatus. Man-8 is notable for its structural diversity, existing as three distinct isomers (e.g., Man-8A, B, and C) depending on the position of the missing mannose residue from the Man-9 precursor . This glycan is widely conserved across eukaryotes, including plants, mammals, and diatoms like Phaeodactylum tricornutum, and plays roles in protein folding, quality control, and cellular recognition .
Preparation Methods
Synthetic Routes and Reaction Conditions: Man-8 N-Glycan is typically purified from the oligosaccharide pool released from porcine thyroglobulin by hydrazinolysis using a combination of high-performance liquid chromatography (HPLC) and glycosidase digestion . Chemo-enzymatic methods are also employed for the synthesis of N-glycans, providing high stereoselectivity and economic efficiency .
Industrial Production Methods: The industrial production of this compound involves the use of recombinant glycosyltransferases and glycosidases to achieve the desired glycan structure. This process is often carried out in bioreactors under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Enzymatic Processing of Man-8 N-Glycan
This compound (Man₈GlcNAc₂) is a key intermediate in N-glycan biosynthesis, formed through the sequential trimming of mannose residues by endoplasmic reticulum (ER) and Golgi α-mannosidases.
Inhibitor-Mediated Glycan Remodeling
Mannosidase inhibitors like kifunensine (KIF) and swainsonine (SWA) are used to block trimming enzymes, enriching Man₇/₈/₉GlcNAc₂ pools:
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KIF (10 μM) + SWA (5 μM) : Increases Man₇/₈/₉ content to 80.3% in recombinant glycoproteins by dual inhibition of ER Man I and Golgi α-mannosidase II .
Enzymatic Glycan Extension
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β-1,4-Mannosyltransferase (Alg1) : Synthesizes Man₈GlcNAc₂ from Man₇GlcNAc₂ using dolichol phosphate mannose (Man-P-Dol) as a donor .
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Glycosynthase Mutants : Engineered Golgi endo-α-mannosidase (E407D variant) transfers glucose to Man₈GlcNAc₂, yielding hybrid structures like Glc₁Man₉GlcNAc₂ .
Oxidative Release of this compound
Household bleach (hypochlorite) rapidly releases N-glycans via oxidative cleavage, generating intermediates such as:
Stability and Storage
Scientific Research Applications
Glycoprotein Characterization
Man-8 N-Glycan is crucial for the structural characterization of glycoproteins. Its presence can influence protein folding, stability, and function. The following table summarizes key findings related to the role of this compound in glycoprotein characterization:
Immunological Applications
This compound is also significant in immunological contexts, as it can modulate immune responses by influencing the recognition of glycoproteins by immune cells.
- Immune Modulation : High-mannose glycans like Man-8 can enhance the recognition of pathogens by innate immune receptors, potentially improving vaccine efficacy.
- Therapeutic Development : Research indicates that targeting high-mannose structures can lead to novel therapeutic strategies against infections and cancer. For instance, compounds that mimic Man-8 structures may enhance the efficacy of immunotherapies by improving antigen presentation.
Therapeutic Applications
The therapeutic potential of this compound extends to drug development and delivery systems:
- Drug Delivery Systems : High-mannose glycans can be utilized in designing nanoparticles for targeted drug delivery, enhancing the stability and bioavailability of therapeutic agents.
- Vaccine Development : The incorporation of Man-8 into vaccine formulations may enhance their immunogenicity by promoting better interaction with dendritic cells and T-cells.
Case Study 1: Influenza Vaccine Development
A study highlighted the importance of high-mannose glycans in the development of influenza vaccines. Researchers found that incorporating Man-8 into vaccine candidates significantly enhanced their immunogenic properties, leading to stronger antibody responses in animal models.
Case Study 2: Glycoengineering for Therapeutics
In a successful application of glycoengineering, researchers utilized mannosidase inhibitors to increase the production of Man-8 glycans on recombinant proteins. This approach not only improved protein yield but also enhanced their therapeutic effectiveness by optimizing their pharmacokinetic profiles.
Mechanism of Action
Man-8 N-Glycan exerts its effects by interacting with specific glycosyltransferases and glycosidases during protein transport. These interactions regulate the folding, stability, and function of glycoproteins . The molecular targets and pathways involved include the endoplasmic reticulum and Golgi apparatus, where the glycan is processed and matured .
Comparison with Similar Compounds
Man-5 to Man-10 N-Glycans
High-mannose N-glycans (Man-5 to Man-10) share a common chitobiose core but differ in the number and arrangement of mannose residues. Key distinctions include:
Key Insights :
- Man-5 : Serves as the substrate for complex N-glycan synthesis. Accumulates during lipid-linked oligosaccharide (LLO) inhibition (e.g., with ManN treatment) .
- Man-7/Man-8 : Exhibit structural isomerism, which may influence interactions with lectins (e.g., ERGIC-53) or viral envelope proteins .
- Man-9 : The predominant precursor in the ER; critical for calnexin/calreticulin-mediated protein folding .
Functional and Pathological Significance
Cellular Distribution
- Neurons and Stem Cells: Man-8 and Man-9 constitute ~42% of total N-glycans in neurons, reflecting their role in ER-associated processes .
Pathogen Interaction
- Viruses : SARS-CoV-2, HIV, and Zika viruses exploit Man-8/Man-9 glycans on their envelope proteins for immune evasion, making these glycans targets for antiviral therapies .
Therapeutic and Diagnostic Implications
- Therapeutic Targets : Glycan-binding agents targeting Man-8/Man-9 could inhibit viral entry or enhance immune recognition .
Biological Activity
Man-8 N-glycan, a high-mannose oligosaccharide structure, plays a significant role in various biological processes, particularly in glycoprotein function and immune responses. This article explores the biological activity of this compound, highlighting its structural characteristics, interaction with proteins, and implications in therapeutic applications.
Structural Characteristics of this compound
This compound consists of eight mannose residues linked to a core structure of two N-acetylglucosamine (GlcNAc) residues. This structure is typically generated during the glycosylation process in the endoplasmic reticulum (ER) and Golgi apparatus. The biosynthesis of Man-8 involves several enzymatic steps where mannose residues are sequentially added or trimmed by specific mannosidases.
Structure | Composition | Function |
---|---|---|
This compound | 8 Mannose, 2 GlcNAc | Protein folding, stability, signaling |
Core Structure | Man3GlcNAc2 | Precursor for complex N-glycans |
1. Protein Folding and Stability
This compound is crucial for the proper folding of glycoproteins within the ER. It interacts with chaperone proteins such as calnexin and calreticulin, which assist in ensuring that proteins achieve their correct conformations before being transported to their final destinations . The presence of high-mannose glycans like Man-8 can enhance the stability of glycoproteins against proteolytic degradation.
2. Immune Response Modulation
Research indicates that this compound can influence immune responses through interactions with lectins and Fc receptors on immune cells. For instance, antibodies modified to contain high levels of Man-8 have shown enhanced antibody-dependent cell-mediated cytotoxicity (ADCC) due to increased binding affinity to Fc receptors . This property is particularly relevant in therapeutic antibody development.
3. Pharmacokinetics
The pharmacokinetic properties of glycoproteins are significantly affected by their glycan structures. Studies have shown that antibodies bearing Man-8 glycans exhibit different clearance rates compared to those with fucosylated complex glycans. Specifically, antibodies with high-mannose structures tend to have faster clearance rates in vivo due to enhanced recognition by serum mannosidases .
Case Study 1: Therapeutic Antibody Development
In a study investigating the effects of glycosylation on therapeutic antibodies, it was found that those engineered to carry high levels of Man-8 exhibited superior ADCC activity compared to their fucosylated counterparts. This was attributed to the increased binding affinity to FcγRIIIa receptors on natural killer (NK) cells . The implications for cancer therapy are profound, as enhancing the efficacy of monoclonal antibodies can lead to better patient outcomes.
Case Study 2: SARS-CoV-2 Spike Protein
Another relevant study focused on the structural characterization of N-linked glycans in the receptor-binding domain of the SARS-CoV-2 spike protein. The research demonstrated how specific glycan structures, including those resembling Man-8, can affect viral entry into host cells by modulating interactions with human lectins . This highlights the potential role of high-mannose glycans in viral pathogenesis and immune evasion.
Q & A
Basic Research Questions
Q. What methodological steps are critical for reproducible sample preparation in Man-8 N-Glycan analysis?
- Answer: Sample preparation must include optimized deglycosylation using PNGase F under denaturing conditions (e.g., 0.1% SDS, 50 mM β-mercaptoethanol) to ensure complete release of N-glycans. Subsequent purification steps, such as hydrophilic interaction liquid chromatography (HILIC) or solid-phase extraction, are essential to remove contaminants . Fluorescent labeling (e.g., 2-aminobenzoic acid) enhances sensitivity for LC-MS detection. Validate deglycosylation efficiency via SDS-PAGE or CE-SDS to confirm glycoprotein cleavage .
Q. How can researchers standardize this compound quantification across heterogeneous biological samples?
- Answer: Normalize glycan signals to total ion current (TIC) or internal standards (e.g., dextran ladder derivatives) to account for instrument variability. Use relative quantification by calculating peak area percentages against the sum of all detected N-glycans within a sample. Statistical software like Bruker Data Analysis or SCiLS Lab can automate integration and reduce manual bias .
Q. What are the limitations of MALDI-TOF-MS for this compound profiling, and how can they be mitigated?
- Answer: MALDI-TOF-MS struggles with sialylated glycans due to poor ionization and fragmentation. Neutralize sialic acids via permethylation or esterification prior to analysis. Pair with LC-ESI-MS/MS for isomer differentiation. Include collision-induced dissociation (CID) to resolve structural ambiguities .
Advanced Research Questions
Q. How do researchers resolve contradictory glycan abundance data between LC-MS and capillary electrophoresis (CE) methods?
- Answer: Cross-validate using orthogonal techniques. For example, CE-SDS detects charge variants (e.g., sialylation), while LC-MS provides accurate mass and structural details. Apply multivariate statistical analysis (e.g., PCA) to identify platform-specific biases. Report discrepancies as part of uncertainty assessments in metadata .
Q. What experimental designs are optimal for studying this compound heterogeneity in cancer stroma versus tumor microenvironments?
- Answer: Use laser-capture microdissection (LCM) to isolate stromal and tumor regions, followed by glycan release and permethylation for enhanced MS sensitivity. Incorporate spatial glycomics workflows (e.g., MALDI imaging) to map glycan distribution. Normalize data to protein content (e.g., BCA assay) and apply non-parametric tests (e.g., Mann-Whitney U) to account for non-normal distributions .
Q. How can researchers validate novel this compound structures proposed via in silico modeling?
- Answer: Combine exoglycosidase digestion (e.g., α-mannosidase) with tandem MS to confirm linkage specificity. Synthesize proposed structures using chemoenzymatic methods and compare retention times/fragmentation patterns with experimental data. Use databases like UniCarb-DB or GlyConnect for spectral matching .
Q. What strategies address low-abundance this compound detection in complex biological matrices?
- Answer: Implement tandem mass tag (TMT) labeling for multiplexed quantification, enhancing signal-to-noise ratios in pooled samples. Enrich glycans via lectin affinity chromatography (e.g., concanavalin A for high-mannose structures). Optimize LC gradients (e.g., 150-minute HILIC runs) to resolve low-abundance species .
Q. Data Analysis & Reproducibility
Q. How should researchers handle batch effects in longitudinal this compound studies?
- Answer: Randomize sample processing order and include inter-batch QC samples (e.g., pooled reference glycans). Apply ComBat or surrogate variable analysis (SVA) to correct for technical variability. Document instrument calibration and reagent lot numbers in supplementary materials .
Q. What bioinformatics pipelines are recommended for integrating this compound data with transcriptomic/proteomic datasets?
- Answer: Use R/Bioconductor packages (e.g.,
GlycoCT
for structure annotation,limma
for differential analysis). Map glycan motifs to biosynthetic enzymes (e.g., MAN1A1 for α-1,2-mannosidase) via KEGG pathways. Employ multi-omics integration tools (e.g., mixOmics) to identify regulatory networks .
Q. How can researchers ensure reproducibility when sharing this compound datasets?
- Answer: Adhere to MIAPE-Gly guidelines for metadata reporting. Deposit raw spectra in repositories like GlyTouCan or PRIDE. Provide detailed protocols for glycan release, labeling, and instrument settings in supplementary files. Use containerized workflows (e.g., Docker) to standardize computational environments .
Properties
Molecular Formula |
C64H108N2O51 |
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Molecular Weight |
1721.5 g/mol |
IUPAC Name |
N-[2-(5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl)oxy-5-[4-[3-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[6-[[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,5-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,5-dihydroxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C64H108N2O51/c1-14(76)65-16(3-67)28(79)49(17(78)4-68)111-56-27(66-15(2)77)37(88)50(24(11-75)108-56)112-61-48(99)52(114-63-55(43(94)34(85)22(9-73)106-63)117-64-54(42(93)33(84)23(10-74)107-64)116-60-46(97)40(91)31(82)20(7-71)104-60)36(87)26(110-61)12-100-57-47(98)51(113-58-44(95)38(89)29(80)18(5-69)102-58)35(86)25(109-57)13-101-62-53(41(92)32(83)21(8-72)105-62)115-59-45(96)39(90)30(81)19(6-70)103-59/h3,16-64,68-75,78-99H,4-13H2,1-2H3,(H,65,76)(H,66,77) |
InChI Key |
HGSOQKCWGQFQOP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC(C(CO)O)C(C(C=O)NC(=O)C)O)CO)OC2C(C(C(C(O2)COC3C(C(C(C(O3)COC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)OC6C(C(C(C(O6)CO)O)O)O)O)O)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)CO)O)O)OC9C(C(C(C(O9)CO)O)O)O)O)O |
Origin of Product |
United States |
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